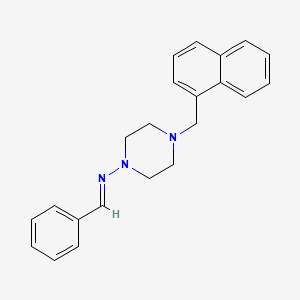

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine

Description

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine is a piperazine-based compound characterized by a benzylidene group (Ph–CH=N–) at the N1-position and a 1-naphthylmethyl substituent at the N4-position of the piperazine ring. Its molecular structure grants it unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in cancer therapy and antimicrobial research . The compound is synthesized via Schiff base condensation, as described in , where a benzaldehyde derivative reacts with 4-(1-naphthylmethyl)piperazin-1-amine under controlled conditions .

Synonyms and identifiers include:

Properties

Molecular Formula |

C22H23N3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylmethanimine |

InChI |

InChI=1S/C22H23N3/c1-2-7-19(8-3-1)17-23-25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12,17H,13-16,18H2/b23-17+ |

InChI Key |

JRRTXRPXBWINQL-HAVVHWLPSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4 |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation reaction between benzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene or naphthylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmacological Properties

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine belongs to the class of benzylpiperazine derivatives, which have been extensively studied for their interactions with sigma receptors, particularly sigma-1 receptors (σ1R). These receptors are implicated in various neurological processes, making them attractive targets for drug development.

Sigma-1 Receptor Modulation

Research has shown that compounds similar to this compound exhibit significant affinity for σ1R. For instance, a study indicated that new benzylpiperazine derivatives demonstrated high selectivity and affinity for σ1R, which could be beneficial in treating chronic pain conditions. One derivative showed an affinity of = 1.6 nM for σ1R and exhibited antinociceptive effects in animal models without causing sedation or impairing locomotor activity .

Antioxidant Properties

Benzylpiperazine derivatives also exhibit antioxidant properties. The incorporation of specific moieties can enhance their ability to scavenge free radicals, thereby contributing to neuroprotection in various neurodegenerative diseases .

Neurological Disorders

A notable study explored the efficacy of benzylpiperazine derivatives in treating conditions such as depression and anxiety by modulating neurotransmitter systems through σ1R interaction. The results indicated improved behavioral outcomes in rodent models, suggesting potential therapeutic applications for mood disorders .

Cancer Research

Another significant application lies in cancer therapy, where derivatives have been tested for antiproliferative activities against various human tumor cell lines. Compounds derived from similar structures were shown to inhibit cell proliferation effectively, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings from Comparative Studies

Hedgehog Pathway Modulation: SANT-1 () exhibits strong Hedgehog (Hh) pathway inhibition due to its deep-pocket binding in the Smoothened (Smo) receptor. The 1-naphthylmethyl group in the target compound enhances hydrophobic interactions compared to SANT-1’s pyrazole moiety, which may influence membrane permeability .

Conversely, nitro groups () introduce electron-withdrawing effects, reducing reactivity .

Biological Activity

N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine is a compound belonging to the piperazine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Anticancer Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that various piperazine derivatives showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 11.3 µM to 85 nM, suggesting potent activity against cancer cells .

Table 1: Cytotoxicity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 11.3 |

| Another Piperazine Derivative | HeLa | 85 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity. Studies have shown that piperazine derivatives are effective against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies have shown that certain analogs of benzylidene piperazines can scavenge free radicals effectively, thereby preventing cellular damage .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 75 | 28.3 |

| Kojic Acid | 90 | 8.76 |

Tyrosinase Inhibition

Tyrosinase inhibitors are essential in treating hyperpigmentation disorders. The compound has been shown to inhibit tyrosinase activity in B16F10 murine melanoma cells, which is significant for developing treatments for skin conditions like melasma .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of N-benzylidene piperazine derivatives:

- A study synthesized several analogs and evaluated their anticancer effects using MTT assays across different cell lines. Results indicated that modifications at the benzylidene moiety significantly impacted cytotoxicity.

- Another investigation reported the synthesis of derivatives with enhanced potency against specific cancer types, demonstrating structure-activity relationships critical for drug design .

Q & A

Q. What are the established synthetic routes for N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine, and how can purity be ensured?

The compound is typically synthesized via Schiff base formation, where 4-(1-naphthylmethyl)-1-piperazinamine reacts with benzaldehyde under reflux conditions in ethanol or methanol, often using glacial acetic acid as a catalyst. The reaction mixture is refluxed for 2–4 hours, followed by precipitation in ice-cold water and recrystallization from ethanol . Purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). X-ray crystallography (e.g., using SHELXL ) can confirm structural integrity for crystalline derivatives.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the benzylidene proton (δ ~8.3 ppm) and aromatic naphthyl signals (δ ~7.2–8.5 ppm) .

- Mass spectrometry (ESI-MS or EI-MS) : To verify molecular ion peaks (e.g., m/z = 370.22 for [M+H]⁺) .

- X-ray crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities in the piperazine and naphthylmethyl moieties .

Q. How is the compound screened for preliminary pharmacological activity?

Initial pharmacological profiling involves:

- In vitro assays : Receptor binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays .

- Acute toxicity testing : Determined in murine models (e.g., LD₅₀ > 2000 mg/kg indicates low toxicity) .

- Analgesic activity : Evaluated via acetic acid-induced writhing tests in mice, with efficacy compared to reference drugs like aspirin .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Catalyst screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance Schiff base formation efficiency .

- Solvent optimization : Use toluene with Dean-Stark traps for azeotropic water removal, improving reaction completion .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ IR to track intermediate formation and adjust reaction times .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor affinity vs. in vivo efficacy)?

- Purity reassessment : Verify compound stability under assay conditions (e.g., pH 4–6 solubility ) and rule out degradation products via LC-MS.

- Assay validation : Cross-check receptor binding results using orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays) .

- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration to explain discrepancies between in vitro and in vivo results .

Q. What computational strategies are effective for predicting binding modes and metabolic pathways?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., histamine H₁/H₄ receptors ).

- MD simulations : Validate docking poses with 100-ns trajectories to assess binding stability .

- ADMET prediction : Tools like SwissADME predict metabolic sites (e.g., oxidation of the naphthylmethyl group) and potential toxicity .

Q. How to design experiments to probe the role of the benzylidene moiety in bioactivity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents on the benzylidene ring (e.g., nitro, methoxy) and compare IC₅₀ values in receptor assays .

- Crystallographic analysis : Compare X-ray structures of analogs to identify conformational changes impacting receptor binding .

- Competitive inhibition assays : Use fluorescent probes to quantify binding affinity changes upon benzylidene modification .

Q. What strategies mitigate solubility challenges in formulation for in vivo studies?

- Co-solvent systems : Use ethanol/Cremophor EL mixtures (e.g., 10% v/v) to enhance aqueous solubility .

- Salt formation : Prepare hydrochloride salts by treating the free base with HCl in diethyl ether .

- Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.